molecular formula C17H15N3O2S B5763831 2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzamide

2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzamide

Cat. No.: B5763831
M. Wt: 325.4 g/mol
InChI Key: QPDLGBSKLDUMMS-ZHACJKMWSA-N
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Description

2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure with additional functional groups, including a phenylprop-2-enoyl group and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzamide typically involves multiple steps. One common method involves the reaction of anthranilic acid derivatives with phenylacrylic acid chlorides in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiourea derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiourea derivatives.

Scientific Research Applications

2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its antiproliferative activity against various cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzamide involves its interaction with molecular targets such as tubulin. The compound acts as an antitubulin agent, inhibiting the polymerization of tubulin and disrupting the microtubule network within cells. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an antitubulin agent sets it apart from other benzamide derivatives, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c18-16(22)13-8-4-5-9-14(13)19-17(23)20-15(21)11-10-12-6-2-1-3-7-12/h1-11H,(H2,18,22)(H2,19,20,21,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDLGBSKLDUMMS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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